

"comparative docking studies of quinazolinone derivatives with anticancer targets"

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Compound of Interest

trans-4-(6,8-dibromo-1,2Compound Name: dihydroquinazolin-3(4H)yl)cyclohexanol hydrochloride

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Quinazolinone Derivatives as Anticancer Agents: A Comparative Docking Analysis

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in the development of novel anticancer therapeutics, demonstrating significant potential in targeting a variety of proteins implicated in cancer progression. This guide provides a comparative analysis of in silico docking studies of quinazolinone derivatives against three prominent anticancer targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). The data presented herein, supported by experimental findings, offers valuable insights for the rational design and optimization of next-generation quinazolinone-based inhibitors.

Comparative Docking and Experimental Data

The following table summarizes the docking scores and corresponding experimental activities of representative quinazolinone derivatives against EGFR, VEGFR-2, and PI3K. Lower docking scores (more negative values) indicate a higher predicted binding affinity.



Derivative/C ompound ID	Anticancer Target	PDB ID	Docking Score (kcal/mol)	Experiment al Activity (IC50)	Reference
Series 1: Compound 9c	EGFR	1M17	-	0.59 μΜ	[1]
Series 2: Compound 3	EGFR	-	-7.53	-	[2]
Series 3: Compound 5d	EGFR	-	-8.514	-	[3]
Series 4: Erlotinib (Reference)	EGFR	-	-9.660	-	[3]
Series 5: Compound 5	VEGFR-2	-	-	192 ± 5.73 nM	[4][5]
Series 6: Compound 9b	VEGFR-2	-	-	19.320 nM (MCF-7)	[6]
Series 7: Sorafenib (Reference)	VEGFR-2	-	-	87.993 nM (MCF-7)	[6]
Series 8: Compound 7c	ΡΙ3Κα	4TV3	-	500 μM (inhibition)	[7]
Series 9: Compound 3f	PDK1 (PI3K pathway)	-	-10.44	-	

Experimental Protocols: Molecular Docking

The following protocol represents a generalized methodology for performing molecular docking studies with quinazolinone derivatives against kinase targets, as synthesized from various



research findings.[2][8][9]

1. Protein Preparation:

- The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2, PI3K) is retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).
- The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

- The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software (e.g., ChemDraw).
- The 2D structures are converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
- Gasteiger charges are computed for the ligand atoms.

3. Grid Generation:

A grid box is defined around the active site of the target protein. The dimensions and center
of the grid are determined based on the co-crystallized ligand or by identifying the binding
pocket using computational tools.

4. Molecular Docking:

- Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
- The program systematically samples different conformations and orientations of the ligand within the defined grid box.
- A scoring function is used to estimate the binding affinity for each pose, typically expressed as a docking score or binding energy in kcal/mol.

5. Analysis of Results:

- The docked poses are ranked based on their scoring function values.
- The binding mode of the top-ranked pose is visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking)

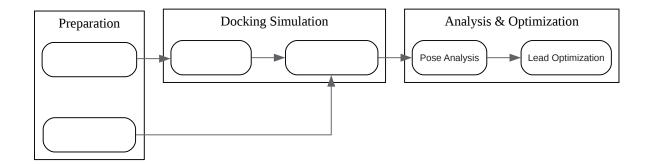


between the quinazolinone derivative and the amino acid residues of the target protein's active site.

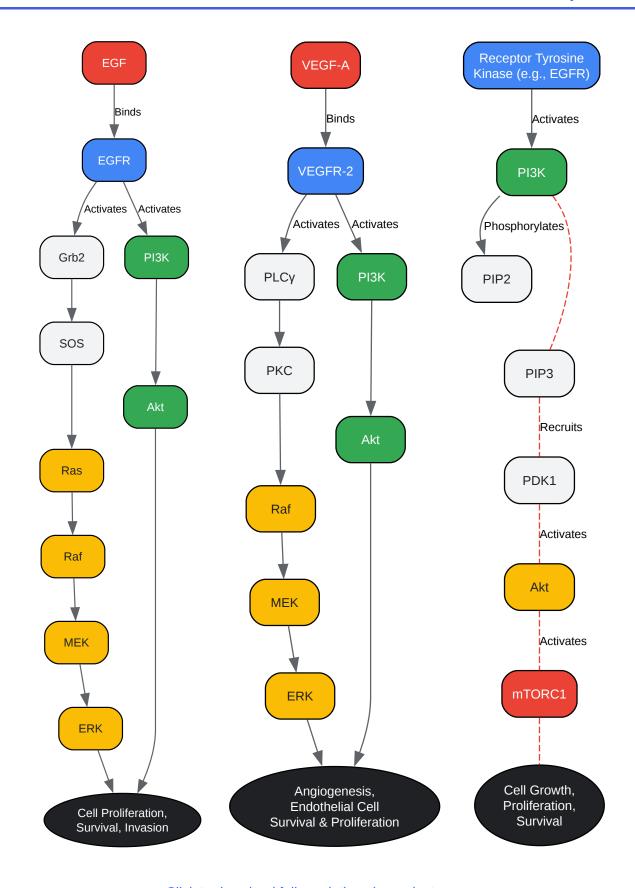
Visualizing the Molecular Landscape

To better understand the biological context of these docking studies, the following diagrams illustrate the signaling pathways of the targeted proteins and a general workflow for computational drug design.









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